3-Methylpyrrolidin-3-amine

Description

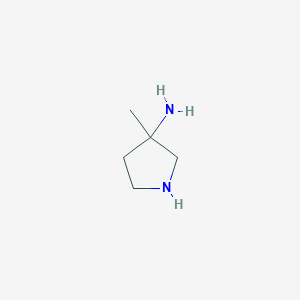

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5(6)2-3-7-4-5/h7H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOWOSXVPSBDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575412 | |

| Record name | 3-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105675-13-6 | |

| Record name | 3-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylpyrrolidin 3 Amine and Chiral Analogues

Enantioselective Synthesis Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amines for pharmaceutical applications. osi.lv Enantioselective strategies for preparing chiral 3-methylpyrrolidin-3-amine and its derivatives can be broadly categorized into asymmetric catalysis, chemoenzymatic methods, and diastereoselective approaches using chiral auxiliaries.

Asymmetric Catalytic Routes for Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis provides a direct and atom-economical pathway to chiral pyrrolidines. Various catalytic systems have been developed to construct the chiral pyrrolidine ring with high enantioselectivity.

One notable approach is the cobalt-catalyzed hydromethylation of 3-pyrrolines. nih.gov This method utilizes a commercial cobalt precursor combined with a modified bisoxazoline (BOX) ligand to convert accessible 3-pyrrolines into enantiopure 3-methylpyrrolidine (B1584470) compounds with excellent enantioselectivity. nih.gov This protocol can significantly shorten the synthesis from five or six steps to a more efficient two-step process. nih.gov

Proline-catalyzed asymmetric reactions are also a cornerstone in this field. researchgate.net An efficient method for synthesizing 1,2-diamines, which can be cyclized to form 3-amino pyrrolidines, involves the proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination. researchgate.net Similarly, the direct proline-catalyzed asymmetric α-aminoxylation of aldehydes and ketones can produce precursors for chiral pyrrolidine derivatives with high enantioselectivity (up to 99% ee).

Other catalytic methods include:

Palladium-Catalyzed Amination : Chiral catalysts like a palladium–BINAP complex can be used for the direct asymmetric amination of succinimide (B58015) derivatives.

[3+2] Cycloadditions : Phosphine-catalyzed formal [3+2] annulation of allenoates with 2-aminoacrylates can generate 3-pyrrolines containing an amino quaternary stereocenter. researchgate.net

Ring-Closing Metathesis (RCM) : Enantioselective synthesis of key intermediates has been achieved using RCM as a key step, starting from materials like L-phenylglycine. researchgate.net

Sharpless Asymmetric Dihydroxylation (AD) : The enantioselective synthesis of a 3-hydroxy-3-methylproline derivative was accomplished through a sequence involving Sharpless AD, regioselective opening of a cyclic sulfate, and an intramolecular ring-closing reaction. researchgate.net

| Catalytic Strategy | Catalyst/Reagent | Precursors | Product Type | Key Feature | Citations |

| Hydromethylation | Cobalt/Bisoxazoline (BOX) ligand | 3-Pyrrolines | Enantiopure 3-methylpyrrolidines | Streamlines synthesis to two steps with high enantioselectivity. | nih.gov |

| α-Amination | L-Proline | Aldehydes, Dibenzyl azodicarboxylate | 3-Amino pyrrolidines | Forms 1,2-diamine precursors for cyclization. | researchgate.net |

| α-Aminoxylation | L-Proline | Aldehydes, Ketones | Chiral pyrrolidine precursors | Employs nitrosobenzene (B162901) as an oxygen source. | |

| Asymmetric Amination | Palladium–BINAP complex | Succinimide derivatives | Chiral aminated succinimides | Direct amination approach. | |

| [3+2] Annulation | Phosphine catalyst | Allenoates, 2-Aminoacrylates | 3-Pyrrolines with quaternary centers | Formal cycloaddition strategy. | researchgate.net |

Chemoenzymatic Methods for Stereocontrol

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful strategy for creating chiral molecules under mild conditions. researchgate.netresearchgate.netnih.gov These methods are particularly advantageous for their high enantioselectivity and environmental friendliness. researchgate.net

A one-pot chemoenzymatic procedure has been developed for the preparation of (2S,3S)-3-methylproline from L-isoleucine. researchgate.net Another key chemoenzymatic strategy is the kinetic resolution of racemic intermediates. For example, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine can be kinetically resolved via acylation catalyzed by Pseudomonas fluorescens lipase. researchgate.net Hydrolases and ω-transaminases (ATAs) are also frequently used for the kinetic resolution of racemic N-Boc-3-aminopyrrolidine. researchgate.netresearchgate.net

More integrated one-pot cascades have been designed to streamline synthesis. One such route combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step to produce N-Boc-3-amino/hydroxy-pyrrolidine with high conversion and greater than 99% enantiomeric excess. researchgate.net Another approach merges biocatalytic reductive amination or imine reduction with a Buchwald–Hartwig cross-coupling reaction to afford a variety of α-chiral aniline (B41778) derivatives, demonstrating the compatibility of biocatalysis with transition-metal catalysis. nih.gov

| Enzymatic Strategy | Enzyme Class | Substrate/Intermediate | Outcome | Key Feature | Citations |

| Kinetic Resolution | Lipase (Pseudomonas fluorescens) | N-Boc-3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine | Enantiopure acetate (B1210297) and residual diol | Selective acylation of a diol. | researchgate.net |

| Kinetic Resolution | ω-Transaminases (ATAs), Hydrolases | Racemic N-Boc-3-aminopyrrolidine | Enantioenriched N-Boc-3-aminopyrrolidine | Resolution of a racemic amine. | researchgate.net |

| Reductive Amination | Amine Dehydrogenase (AmDH) | Ketones | Chiral amines | Forms chiral amine for subsequent chemical reaction. | nih.gov |

| Cascade Synthesis | Ene Reductase (ERED) / Imine Reductase (IRED) | α,β-Unsaturated aldehydes | Chiral amines | One-pot bienzymatic cascade. | rsc.org |

| One-Pot Photoenzymatic | Transaminase / Carbonyl Reductase | N-Boc-pyrrolidine | N-Boc-3-amino/hydroxy-pyrrolidine | Combines photochemistry and biocatalysis. | researchgate.net |

Diastereoselective and Chiral Auxiliary Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry during synthesis. osi.lv These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed.

A well-established method employs Ellman's chiral tert-butanesulfinamide reagent for the stereoselective synthesis of chiral amines, including those with multiple stereogenic centers. osi.lv Another approach involves the asymmetric dipolar cycloaddition of trimethylsilyldiazomethane (B103560) and an auxiliary-bound methacrylate. thieme-connect.comthieme-connect.com Using a camphorsultam derivative as the chiral auxiliary affords optically active pyrazolines, which can then be transformed into 3-amino-3-methylpyrrolidin-2-one (B2365733) through reductive cleavage. thieme-connect.comthieme-connect.com

Diastereoselective reactions are also central to building stereochemically complex pyrrolidines. Key examples include:

Michael Addition : The diastereoselective conjugate addition of homochiral lithium amides to a but-2-enoate derivative has been used as a key step to prepare 3,4-substituted aminopyrrolidines. researchgate.net

Three-Component Reactions : A Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters yields pyrrolidines with high diastereoselectivity. organic-chemistry.org

Azidation : A highly diastereoselective electrophilic azidation reaction has been used to introduce an amino group into proline derivatives, leading to the synthesis of novel bis-α-amino acid structures. nih.gov

Aziridine (B145994) Ring Opening : Chiral enolates derived from (S,S)-(+)-pseudoephedrine amides can be used for the stereocontrolled opening of aziridine rings to produce γ-aminoamides, which are precursors to substituted pyrrolidin-2-ones. researchgate.net

| Approach | Auxiliary/Method | Precursors | Product | Key Feature | Citations |

| Chiral Auxiliary | Camphorsultam | Methacrylate derivative, Me₃SiCHN₂ | 3-Amino-3-methylpyrrolidin-2-one | Asymmetric dipolar cycloaddition to form a pyrazoline intermediate. | thieme-connect.comthieme-connect.com |

| Chiral Auxiliary | Ellman's tert-butanesulfinamide | Ketones/Imines | Chiral amines | Formation of N-tert-butanesulfinylketimines followed by diastereoselective reduction. | osi.lv |

| Diastereoselective Synthesis | Conjugate Addition | Homochiral lithium amides, α,β-unsaturated esters | 3,4-Substituted aminopyrrolidines | Stereoselective route to both anti- and syn-diastereomers. | researchgate.net |

| Diastereoselective Synthesis | Three-Component Reaction | Aldehydes, amines, cyclopropanediesters | Highly substituted pyrrolidines | Yb(OTf)₃-catalyzed reaction favoring cis-2,5-substitution. | organic-chemistry.org |

| Diastereoselective Synthesis | Electrophilic Azidation | Proline ester derivatives | Azido-proline derivatives | Diastereoselective introduction of a nitrogen functional group. | nih.gov |

Regioselective Functionalization and Derivatization

Once the core pyrrolidine ring is constructed, subsequent functionalization and derivatization are often necessary to synthesize the final target molecule. These reactions must be regioselective to modify the desired position on the ring or the nitrogen atom.

N-Alkylation and Amination Reactions

The nitrogen atom of the pyrrolidine ring is a common site for functionalization. N-alkylation reactions can be performed on the secondary amine of the pyrrolidine ring using various alkylating agents. smolecule.com For instance, the synthesis of N-methylpyrrolidine can be achieved via a two-step alkylation of a primary amine with an alkyl dihalide like 1,4-dibromobutane (B41627). researchgate.net Heterogeneous catalysts such as γ-Al₂O₃ have been successfully used in the amination of alcohols to synthesize N-alkylated heterocycles. beilstein-journals.orgresearchgate.net The reaction of 4-amino-1-butanol (B41920) can yield N-methylpyrrolidine with 71% selectivity under specific conditions. researchgate.net

The amino group at the C-3 position can also undergo various transformations. It can be acylated with reagents like acyl chlorides to form amides. smolecule.com Furthermore, the basic nature of the amines in the structure allows for the formation of salts, such as dihydrochlorides, by reacting with acids like HCl.

| Reaction Type | Reagents | Substrate | Product | Conditions | Citations |

| N-Alkylation | Alkyl halides | Secondary pyrrolidine amine | Tertiary pyrrolidine amine | Standard alkylation conditions. | smolecule.com |

| N-Methylation | Methylamine (B109427), 1,4-dibromobutane | Primary amine | N-methylpyrrolidine | Aqueous medium, K₂CO₃ catalyst. | researchgate.netvjs.ac.vn |

| Amination | Alcohols | Pyrrolidine | N-alkylated pyrrolidine | γ-Al₂O₃ catalyst, supercritical CO₂. | beilstein-journals.org |

| Salt Formation | HCl | Pyrrolidine amine | Pyrrolidine amine hydrochloride | Reaction with acid. | |

| Acylation | Acyl chlorides, Acetic anhydride | Amino group | Amide derivative | Standard acylation conditions. | smolecule.com |

Introduction of Diverse Substituents on the Pyrrolidine Ring

Introducing a variety of functional groups onto the carbon framework of the pyrrolidine ring is crucial for creating structural diversity and tuning the properties of the final compound.

Derivatives of this compound with existing functional groups can undergo further transformations. For example, a hydroxyl group on the ring can be oxidized to a ketone or substituted with other functional groups. A methoxy (B1213986) group can be replaced via nucleophilic substitution or reduced to a hydroxyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or other complex substituents. A pyrrolidine derivative bearing an aromatic ring can undergo Suzuki–Miyaura reactions with aryl boronic acids or Buchwald–Hartwig amination to form new C-C or C-N bonds, respectively.

Stereoselective approaches can also be used to introduce substituents. For example, the diastereoselective conjugate addition of homochiral lithium amides to an unsaturated ester allows for the introduction of an alkyl group at the C-4 position of the pyrrolidine ring. researchgate.net This methodology provides a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines. researchgate.net The introduction of groups such as methoxy or methylamino at various positions on the pyrrolidine ring has been described as part of the synthesis of complex bioactive molecules. researchgate.net

| Reaction Type | Reagents/Catalyst | Substrate Moiety | Introduced Group/New Structure | Key Feature | Citations |

| Oxidation | Oxidizing agents | 3-Hydroxyl group | 3-Keto group | Oxidation of a secondary alcohol. | |

| Nucleophilic Substitution | Nucleophiles | 3-Methoxy group | Other functional groups | Replacement of a methoxy group. | |

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Aryl boronic acids | Aromatic ring on a derivative | Biaryl derivative | Palladium-catalyzed C-C bond formation. | |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, XPhos | Aromatic ring on a derivative | Secondary amine | Palladium-catalyzed C-N bond formation. | |

| Conjugate Addition | Homochiral lithium amides | α,β-Unsaturated ester precursor | 4-Alkyl group | Diastereoselective introduction of an alkyl substituent. | researchgate.net |

Green Chemistry Approaches in Synthetic Design

The development of environmentally benign and sustainable methods for the synthesis of this compound and its chiral analogues is a growing area of focus, driven by the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key strategies include biocatalysis, the use of greener solvents and reagents, and the development of catalytic processes that maximize atom economy.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. unibe.chresearchgate.netresearchgate.net Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, are particularly relevant for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov

Recent research has explored the use of transaminases for the amination of small cyclic ketones, which are challenging substrates due to the lack of well-defined small and large substituents flanking the carbonyl group. researchgate.net For instance, the (S)-selective transaminase from Halomonas elongata (HeWT) has been successfully employed for the amination of various cyclic ketones. researchgate.net In a study investigating the synthesis of small cyclic amines, 1-methylpyrrolidin-3-one (B1295487) was converted to its corresponding amine with high molar conversion (94%) and excellent enantiomeric excess (90% ee). researchgate.net This biocatalytic approach often utilizes an amine donor, such as (S)-(-)-α-methylbenzylamine, and is conducted in aqueous buffer systems, aligning with green chemistry principles. unibe.chresearchgate.net

The immobilization of these enzymes on solid supports is another green aspect, facilitating catalyst recovery and reuse, which is crucial for developing cost-effective and sustainable manufacturing processes. unibe.chresearchgate.net Furthermore, enzyme-triggered cascade reactions represent an advanced biocatalytic strategy, enabling the one-step synthesis of complex, sp3-rich molecules from simple precursors, thereby significantly improving step economy. researchgate.net

The following table summarizes the transaminase-mediated conversion of various prochiral ketones, highlighting the potential for synthesizing chiral cyclic amines.

| Entry | Ketone | Enzyme | Molar Conversion (%) | Enantiomeric Excess (%) |

| 1a | Tetrahydrofuran-3-one | HeWT | >99 | 70 (S) |

| 2a | Tetrahydrothiophene-3-one | HeWT | >99 | 60 (R) |

| 3a | 1-Methylpyrrolidin-3-one | HeWT | 94 | 90 (S) |

| 4a | 1-Methyl-piperidin-3-one | HeWT | 98 | 90 (S) |

| Data sourced from a study on transaminase mediated conversion of small cyclic prochiral ketones. researchgate.net Biotransformations were performed with 10 mM ketones, 1 equiv. (S)-(–)-α-methylbenzylamine, 0.1 mM PLP, and 1 mg/mL enzyme in 50 mM phosphate (B84403) buffer at pH 8 and 37 °C. researchgate.net |

Catalytic and Greener Synthetic Routes

Beyond biocatalysis, other green chemistry approaches focus on the development of catalytic reactions that avoid stoichiometric reagents and harsh conditions. For the synthesis of related N-methylpyrrolidine structures, a green process has been demonstrated using methylamine and 1,4-dibromobutane in an aqueous medium with potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vnresearchgate.net This method operates at a moderate temperature of 90°C and achieved a product yield of 50.3%, showcasing the potential for using water as a benign solvent in such syntheses. vjs.ac.vnresearchgate.net

Catalytic reductive amination is another valuable green method. For instance, the synthesis of 1-methylpyrrolidin-3-ol, a related precursor, can be achieved through the direct introduction of a methyl group via formaldehyde (B43269) and hydrogen, a process that is efficient and atom-economical.

The development of catalysts for the synthesis of N-methylpyrrolidine from tetrahydrofuran (B95107) and methylamine is also an active area of research. Catalysts based on γ-Al2O3 or HZSM series molecular sieves with active components like Fe, Ni, or Co have been shown to facilitate this conversion under relatively mild conditions, reducing waste and pollution. google.com These catalytic systems can achieve high conversion rates of tetrahydrofuran (over 80%) and yields of N-methylpyrrolidine exceeding 60%. google.com

The principles of green chemistry are increasingly being integrated into the synthesis of complex amines, with a focus on using renewable resources and atom-economic transformations. rsc.org Methodologies like hydrogen borrowing, which involves the in-situ oxidation of an alcohol to an aldehyde followed by reductive amination, are gaining traction for the N-alkylation of amines, often utilizing non-noble metal catalysts. rsc.org While direct application to this compound is yet to be extensively reported, these green strategies hold significant promise for the future development of sustainable synthetic routes.

Medicinal Chemistry and Pharmacological Investigations of 3 Methylpyrrolidin 3 Amine Analogues

Rational Design and Synthesis of Bioactive Derivatives

The rational design of bioactive compounds based on the 3-methylpyrrolidin-3-amine scaffold involves a systematic exploration of its chemical space to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Scaffold Exploration for Novel Therapeutic Agents

The this compound scaffold serves as a foundational structure for the synthesis of diverse libraries of compounds. smolecule.com Its inherent chirality and the presence of a key amino group make it an attractive starting point for developing new therapeutic agents. usm.edu The non-planar nature of the pyrrolidine (B122466) ring allows for a greater three-dimensional coverage compared to flat aromatic systems, which is a desirable trait in modern drug discovery. nih.gov

Researchers have explored the potential of this scaffold in various therapeutic areas. For instance, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, suggesting potential applications in cancer therapy. nih.gov The synthesis of such analogues often involves multi-step reaction sequences, starting from commercially available precursors. usm.edu The goal is to create a collection of structurally related molecules with varied substituents to probe their interactions with biological targets. smolecule.com

The versatility of the pyrrolidine scaffold is further highlighted by its use in creating compounds targeting the central nervous system. For example, the development of dual-target ligands for the mu-opioid receptor (MOR) and the dopamine (B1211576) D3 receptor (D3R) has utilized pyrrolidine moieties to optimize physicochemical properties and enhance blood-brain barrier permeability. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for guiding the lead optimization process. scribd.com For analogues of this compound, SAR studies involve systematically modifying the scaffold and observing the effects on target binding and functional activity. scribd.com

Key modifications often include:

Altering substituents on the pyrrolidine ring: The introduction of different functional groups can significantly impact potency and selectivity. acs.org

Varying the nature of the amine: Converting the primary amine to secondary or tertiary amines, or incorporating it into larger cyclic structures, can modulate activity. acs.org

Exploring stereochemistry: The chiral nature of the this compound scaffold means that different enantiomers can exhibit distinct biological profiles. smolecule.com

For example, in the development of inhibitors for Mycobacterium tuberculosis, replacing a piperidine (B6355638) ring with other amines, such as dimethyl amine, maintained good potency, while incorporating more polar groups like N-methyl piperazine (B1678402) reduced activity. acs.org This highlights the sensitivity of the biological target to the chemical nature of the amine substituent.

Lead optimization is an iterative process that uses SAR data to refine the chemical structure of a lead compound to improve its drug-like properties. nih.gov This can involve enhancing metabolic stability, improving solubility, and reducing off-target effects. nih.gov For instance, in the development of linezolid (B1675486) analogues, it was found that smaller, lipophilic substituents on the C5-acylaminomethyl moiety were better tolerated than larger, polar ones. kcl.ac.uk

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound analogues exert their pharmacological effects is essential for their development as therapeutic agents. This involves identifying their molecular targets and characterizing their interactions at a molecular level.

Interaction with Neurotransmitter Systems and Receptors

Analogues of this compound have been shown to interact with various components of neurotransmitter systems. The pyrrolidine core is a common pharmacophore found in ligands for monoaminergic receptors. nih.gov

Serotonin (B10506) Receptors: Derivatives of this compound have been investigated for their affinity for serotonin (5-HT) receptors. For example, rigid tryptamine (B22526) analogues incorporating a chiral pyrrolidine moiety have shown high affinity for the 5-HT2A receptor. tripod.com Radioligand binding assays have demonstrated a stereochemical preference for the R enantiomers at this receptor. tripod.com

Dopamine Receptors: The scaffold has been incorporated into ligands targeting dopamine receptors. In a series of multifunctional arylsulfonamide-based ligands, methylpyrrolidine derivatives displayed high affinity for the 5-HT2A receptor and varying affinities for the D2 receptor depending on the aryl fragment. nih.govacs.org

Histamine (B1213489) Receptors: Pyrrolidine-containing compounds have been studied as histamine H3 receptor antagonists. Inhibition of H3 receptors can lead to increased levels of neurotransmitters like acetylcholine (B1216132) and norepinephrine, suggesting potential cognitive-enhancing effects.

The specific interactions of these analogues with their receptor targets are often elucidated through techniques like radioligand binding assays and molecular docking studies. tripod.comnih.gov

Enzyme Modulation and Inhibition Kinetics

In addition to interacting with receptors, this compound analogues can modulate the activity of various enzymes.

Kinase Inhibition: As mentioned earlier, (S)-3-aminopyrrolidine derivatives have been identified as dual inhibitors of Abl and PI3K kinases. nih.gov Molecular docking studies suggest that these compounds can bind to the active sites of both enzymes, although the binding affinity may vary. nih.gov

Nitric Oxide Synthase (NOS) Inhibition: Substituted pyrrolidine derivatives have been designed as selective inhibitors of neuronal nitric oxide synthase (nNOS). idrblab.netescholarship.org A structure-activity relationship analysis of these compounds led to the discovery of potent nNOS inhibitors with high selectivity over other NOS isozymes. escholarship.org

Carnitine Acetyltransferase (CAT) Inhibition: Heterocyclic gamma-butyrobetaine analogues, which can be considered derivatives of the pyrrolidine scaffold, have shown inhibitory potential against carnitine acetyltransferase. mdpi.com

The inhibitory kinetics of these compounds are often characterized by determining their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. idrblab.net

Target Validation and Deconvolution Studies

Target validation is the process of confirming that a specific molecular target is critically involved in a disease process and is a suitable target for therapeutic intervention. For novel compounds derived from the this compound scaffold, identifying the specific target is a crucial step.

Target deconvolution studies are employed when a compound is discovered through phenotypic screening without prior knowledge of its molecular target. These studies aim to identify the specific protein or proteins with which the compound interacts to produce its biological effect. Techniques used in target deconvolution can include affinity chromatography, proteomics-based approaches, and computational methods.

For example, if a this compound analogue shows potent anti-cancer activity in a cell-based assay, target deconvolution studies would be necessary to pinpoint the specific oncogenic protein or pathway that it inhibits. This information is vital for understanding the compound's mechanism of action and for guiding further drug development efforts.

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, providing essential tools to interrogate and understand complex biological systems. These probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of that target's function in a cellular or in vivo context. The 3-methylpyrrolidine (B1584470) scaffold has proven to be a valuable structural motif in the design of potent and selective chemical probes.

A notable example is the development of the first selective chemical probe for the YEATS domains of MLLT1 (also known as ENL) and MLLT3 (also known as AF9). nih.govresearchgate.net These proteins are "reader" domains that recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key process in chromatin regulation and gene transcription. Dysregulation of MLLT1/3 is implicated in certain cancers, particularly acute myeloid leukemia (AML). researchgate.net

Starting from an initial hit compound, researchers synthesized over 200 analogues to optimize potency and selectivity. nih.gov This optimization effort included the synthesis and evaluation of all stereoisomers of 3-methylpyrrolidine derivatives. nih.govresearchgate.net The investigation revealed that the stereochemistry of the methyl-substituted pyrrolidine core was critical for binding activity. Specifically, the (S)-enantiomer of the 2-methylpyrrolidine (B1204830) derivative, compound 92 (named SGC-iMLLT), was identified as a highly potent and selective chemical probe. nih.gov Its enantiomer, the (R)-isomer 91 (named SGC-iMLLT-N), was significantly less active and serves as a valuable negative control for experiments. nih.gov

The potency of these compounds was validated through various biochemical and biophysical assays. nih.gov Compound 92 demonstrated excellent selectivity for MLLT1/3 over other YEATS domains (YEATS2 and YEATS4) and a panel of 48 bromodomains. nih.gov It also showed engagement with its target in cellular assays, including Cellular Thermal Shift Assay (CETSA), Fluorescence Recovery After Photobleaching (FRAP), and NanoBRET, confirming its utility as a probe for studying MLLT1/3 function in cells. researchgate.net

| Compound | Description | Target | Binding Affinity / Potency | Role |

|---|---|---|---|---|

| 92 (SGC-iMLLT) | (S)-2-methylpyrrolidine derivative | MLLT1 YD | IC50: 0.26 μM nih.gov Kd: 0.129 μM nih.gov | Potent, selective chemical probe nih.gov |

| 91 (SGC-iMLLT-N) | (R)-2-methylpyrrolidine derivative | MLLT1 YD | IC50: 2.0 μM nih.gov | Less active enantiomer; negative control nih.gov |

| 92 (SGC-iMLLT) | (S)-2-methylpyrrolidine derivative | MLLT3 YD | Kd: 0.077 μM nih.gov | Potent, selective chemical probe nih.gov |

| 91 (SGC-iMLLT-N) | (R)-2-methylpyrrolidine derivative | MLLT3 YD | Kd: 0.54 μM nih.gov | Less active enantiomer; negative control nih.gov |

Further research has explored other pyrrolidine-containing structures for developing chemical probes. In the pursuit of inhibitors for Casein Kinase 2, alpha (CSNK2A), a protein implicated in cancer and viral infections, analogues featuring a 3-aminomethyl pyrrolidine moiety were synthesized. acs.orgbiorxiv.org The development of these pyrazolo[1,5-a]pyrimidine-based compounds aimed to improve upon the poor pharmacokinetic properties of earlier probes. acs.org The synthesis of the (3R)- and (3S)-isomers of the 3-aminomethyl pyrrolidine analogues demonstrated a combination of potency against CSNK2A and good metabolic stability. acs.org This work underscores the versatility of the substituted pyrrolidine core in creating probes for diverse biological targets. acs.orgbiorxiv.org

| Compound Series | Scaffold Feature | Target | Key Development Findings |

|---|---|---|---|

| Acetamide Series (e.g., 2d, 2e) | (3R)- and (3S)-isomers of 3-aminomethyl pyrrolidine | CSNK2A | Combined target potency with good metabolic stability. acs.org |

| Propionamide Series (e.g., 1i) | (3S)-isomer of 3-aminomethyl piperidine | CSNK2A | More potent than the (3R)-isomer (1h) with improved solubility and metabolic stability compared to the parent compound. biorxiv.org |

Computational Chemistry and Molecular Modeling Studies of 3 Methylpyrrolidin 3 Amine Systems

Ligand-Target Interaction Prediction via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. This method is instrumental in understanding the binding modes of pyrrolidine (B122466) derivatives and guiding structure-activity relationship (SAR) studies.

Research on 3,4-disubstituted pyrrolidine sulfonamides as selective inhibitors of the glycine (B1666218) transporter type 1 (GlyT1) has utilized molecular docking to elucidate binding mechanisms. arabjchem.org In one such study, docking simulations were performed on the dopamine (B1211576) transporter (DAT), a related target, to understand intermolecular interactions. The simulations revealed that a highly active derivative, compound C19, fits into the active site, forming key chemical bonds with amino acid residues such as TYR 124, ASP 475, GLU 480, ALA 479, and VAL 120. arabjchem.org

In a different campaign aimed at discovering novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, molecular docking was used to screen large compound libraries. acs.org This virtual screening identified a promising scaffold, 1-ethyl-3-methoxy-3-methylpyrrolidine, which is structurally related to 3-methylpyrrolidin-3-amine. acs.org The docking studies suggested various possible binding poses within the AChE active site, which required further validation. acs.org For some of the most active compounds identified, docking revealed the importance of a stable water bridge deep within the binding pocket for potent inhibition. acs.org

Conformational Landscape and Dynamic Behavior from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to assess the conformational stability and behavior of ligands within biological environments like protein active sites or lipid bilayers.

In the study of GlyT1 inhibitors, MD simulations were conducted for 100 nanoseconds to confirm the stability of the ligand-protein complex predicted by docking. arabjchem.org The simulations, combined with Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations, confirmed that the intermolecular interactions between the lead compound (C19) and the dopamine transporter (DAT) remained stable throughout the simulation, reinforcing the docking predictions. arabjchem.org

Similarly, for the novel acetylcholinesterase inhibitors identified through virtual screening, MD simulations were crucial for validating the binding poses suggested by molecular docking. acs.org The dynamic simulations helped to understand the stability of the ligand in the binding pocket and the persistence of key interactions, such as the critical water bridge, which could explain the activity of the identified hits. acs.org Ab initio MD simulations have also been employed to study the reaction mechanisms of amines with CO2 in aqueous solutions, observing spontaneous deprotonation of intermediates and Grotthuss-style proton transfers involving water molecules. uregina.ca

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations offer a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are used to compute fundamental properties that govern the behavior of this compound systems. For instance, QM calculations can predict the folded conformation of complex pyrrolidine derivatives in solution. vulcanchem.com

Density Functional Theory (DFT) is a widely used QM method to investigate the electronic properties and reactivity of molecules. It can be applied to analyze reaction pathways and predict physicochemical properties like basicity. pku.edu.cnpku.edu.cn Studies have shown that DFT can be used to calculate various descriptors, such as molecular electrostatic potential and information-theoretic quantities, which correlate well with experimental pKa values for primary, secondary, and tertiary amines. pku.edu.cnpku.edu.cn This approach provides a robust theoretical framework for predicting the basicity of amine compounds, including pyrrolidine derivatives. pku.edu.cnpku.edu.cn

DFT has also been employed to study the interaction energies between ligands and biological targets. In a study on potential antiplasmodial agents, DFT calculations were used to compute the interaction energy of ligands with hemin, providing insight into the mechanism of action. nih.gov

The ability of the amine group in this compound to accept a proton (proton affinity) and act as a hydrogen bond donor and acceptor is central to its chemical and biological activity. nih.govnih.gov High-level quantum mechanical calculations have been performed to determine the proton affinities of related cyclic amines. pnas.orgpnas.org

A study investigating the encapsulation of proton-bound amine homodimers utilized G3(MP2)B3 and G3B3 methods, which are known to be highly accurate for small-molecule systems, to calculate these properties. pnas.org For N-methylpyrrolidine, a close structural analog, the calculated proton affinities were found to be in good agreement with experimental values where available. pnas.orgpnas.org The study also revealed that the formation of proton-bound homodimers ([B··H··B]⁺) is enthalpically favorable compared to the formation of a water adduct ([B··H··OH₂]⁺), which can drive the encapsulation of these dimers in supramolecular hosts. pnas.orgpnas.org

The hydrogen bonding capabilities of pyrrolidinium (B1226570) salts have also been examined through X-ray crystallography, revealing the interplay of hydrogen bonds and other non-covalent interactions in the solid state. researchgate.net

| Substrate | Proton Affinity (kcal/mol) - B3LYP | Proton Affinity (kcal/mol) - G3(MP2)B3 | Proton Affinity (kcal/mol) - G3B3 |

|---|---|---|---|

| N-methylaziridine | 222.8 | 221.6 | 221.8 |

| N-ethylaziridine | 225.2 | 223.9 | 224.0 |

| N-isopropylaziridine | 227.0 | 225.5 | 224.0 |

| N-tert-butylaziridine | 230.3 | 228.8 | 228.9 |

| N-methylpyrrolidine | 228.0 | 227.6 | 227.6 |

| N-ethylpyrrolidine | 228.3 | 227.8 | 227.7 |

Density Functional Theory (DFT) for Reaction Pathway Analysis

Virtual Screening for Novel Ligand Identification

Virtual screening is a computational strategy that involves screening large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net The pyrrolidine scaffold is a common feature in many biologically active compounds and has been identified in several virtual screening campaigns.

A notable success story is the discovery of novel acetylcholinesterase inhibitors, where high-throughput virtual screening identified 25 hits with IC₅₀ values below 50 μM from a library of 720 compounds. acs.org A majority of these hits belonged to two scaffolds, one of which was 1-ethyl-3-methoxy-3-methylpyrrolidine, highlighting the effectiveness of virtual screening in identifying promising new chemical series based on the pyrrolidine core. acs.org

Chemical Reactivity and Transformation Profiles of 3 Methylpyrrolidin 3 Amine

Oxidation Reactions and Product Characterization

The oxidation of 3-methylpyrrolidin-3-amine and its derivatives can lead to various products, depending on the oxidant and reaction conditions. The presence of two nitrogen atoms, one tertiary within the ring and one primary exocyclic amine, offers multiple sites for oxidation.

Research on related aminopyrrolidine structures suggests that the tertiary amine of the pyrrolidine (B122466) ring can be oxidized to form the corresponding N-oxide. For instance, the oxidation of (3S,4S)-4-methoxy-N-methylpyrrolidin-3-amine can result in the formation of the N-oxide. Similarly, for (R)-tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate, oxidation with reagents like hydrogen peroxide is known to generate amine oxides. While specific studies on the oxidation of the parent this compound are not extensively documented, it is anticipated that similar N-oxidation would occur at the ring's tertiary nitrogen.

The primary amino group at the C3 position can also undergo oxidation. However, the specific products would be highly dependent on the reagents used. Stronger oxidizing agents could potentially lead to the formation of nitroso or nitro compounds, or even cleavage of the C-N bond. In a study on pyrrolidine derivatives containing a sterically hindered phenol (B47542) fragment, the pyrrolidine moiety was found to be irreversibly oxidized in a single stage, although specific product structures were not detailed for the non-phenolic analogue. researchgate.net

Detailed research findings on the direct oxidation of this compound are limited in publicly available literature. However, based on the reactivity of analogous compounds, a general profile can be inferred.

Table 1: Potential Oxidation Products of this compound Derivatives

| Starting Material | Oxidizing Agent | Potential Product | Reference |

| (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate | Hydrogen Peroxide | (R)-tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate N-oxide | |

| (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine | General Oxidants | (3S,4S)-4-Methoxy-N-methylpyrrolidin-3-amine N-oxide |

Reduction Chemistry and Stereochemical Outcomes

The reduction chemistry relevant to this compound primarily involves the transformation of precursors or derivatives, such as the reduction of a nitro group to form the primary amine. The synthesis of 3-aminopyrrolidines often proceeds through the reduction of corresponding 3-nitropyrrolidines.

A study on the synthesis of 3-nitropyrrolidines via dipolar cycloaddition reactions demonstrated that these nitro compounds can be subjected to chemoselective hydrogenation. researchgate.net Using a continuous-flow hydrogenation reactor (H-Cube®) with a palladium on carbon (Pd/C) catalyst, 3-nitropyrrolidines can be reduced to the corresponding 3-aminopyrrolidines. researchgate.net This process is reported to proceed with no loss of stereochemical integrity, affording the amino products in very good yields and purities. researchgate.net

For a precursor like 1-benzyl-3-methyl-3-nitropyrrolidine, catalytic hydrogenation would lead to the formation of 1-benzyl-3-methylpyrrolidin-3-amine. The stereochemistry of the final product would be dictated by the stereochemistry of the nitro precursor.

Table 2: Reduction of 3-Nitropyrrolidine Precursors

| Precursor | Reducing Agent/Catalyst | Product | Stereochemical Outcome | Reference |

| Substituted 3-Nitropyrrolidines | H₂, Pd/C | Substituted 3-Aminopyrrolidines | No loss of stereochemical integrity | researchgate.net |

While the reduction of an oxidized form of this compound itself is not well-documented, the reduction of a related derivative, (R)-tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate, with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbamate (B1207046) to an N-methyl group, yielding (R)-3-amino-1,3-dimethylpyrrolidine.

Nucleophilic and Electrophilic Substitution Reactivity

The nitrogen atoms in this compound are nucleophilic due to the presence of lone pairs of electrons, making them susceptible to reactions with electrophiles. byjus.comsavemyexams.com The reactivity can be modulated by protecting one of the amino groups.

Nucleophilic Substitution (N-Alkylation and N-Acylation):

The primary amine at the C3 position and the secondary amine within the pyrrolidine ring (in the case of the parent compound) can undergo nucleophilic substitution reactions with alkylating and acylating agents. Direct alkylation of primary or secondary amines with alkyl halides can lead to a mixture of mono- and poly-alkylated products. idc-online.com For instance, the secondary amine of a pyrrolidine ring can be N-alkylated with various alkylating agents. smolecule.com

In a more controlled manner, nucleophilic aromatic substitution (SNAr) has been demonstrated. This compound dihydrochloride (B599025) reacts with 5-chloro-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide in the presence of cesium carbonate in DMF at 80 °C. In this reaction, the primary amine of this compound acts as the nucleophile, displacing the chlorine atom on the pyrazine (B50134) ring. idc-online.com

Table 3: Nucleophilic Substitution Reactions of this compound Derivatives

| Pyrrolidine Derivative | Electrophile | Reagents/Conditions | Product | Reference |

| This compound dihydrochloride | 5-chloro-N-(8-fluoro-2-methyl- imidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide | Cs₂CO₃, DMF, 80 °C | 5-((3-Methylpyrrolidin-3-yl)amino)-N-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)pyrazine-2-carboxamide | idc-online.com |

Electrophilic Substitution on Nitrogen:

The amino groups can react with various electrophiles. For example, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, would lead to the formation of sulfonamides. This reaction is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. idc-online.com The primary amine of this compound would react to form a sulfonamide that is soluble in aqueous base, while the secondary amine of the ring would form a base-insoluble sulfonamide.

C-H Functionalization Adjacent to the Nitrogen Atom

Direct functionalization of C-H bonds adjacent to the nitrogen atom (α-C-H functionalization) in cyclic amines is a powerful tool for the synthesis of substituted heterocycles. While specific examples for this compound are scarce, general methods developed for pyrrolidines are applicable.

Redox-neutral methods using a quinone monoacetal as an oxidant in the presence of a base like DABCO allow for the one-pot synthesis of α-aryl-substituted pyrrolidines from pyrrolidine. nih.gov This approach involves the in-situ formation of an enamine or iminium ion intermediate, which is then trapped by a nucleophile.

Another strategy involves visible-light photoredox catalysis. Using silanethiols as reversible hydrogen atom transfer (HAT) catalysts, the α-C(sp³)–H functionalization of the least accessible site of trialkylamines has been achieved. nih.gov This method has been shown to be tolerant of various functional groups and is applicable to N-substituted pyrrolidines. nih.gov The site-selectivity is controlled by the selective trapping of the more substituted and nucleophilic α-amino radical. nih.gov

Although these methods have not been explicitly demonstrated on this compound, they represent viable strategies for its C-H functionalization, particularly at the C2 and C5 positions of the pyrrolidine ring, assuming the exocyclic primary amine is appropriately protected to prevent interference. The presence of the gem-dimethyl group at C3 would sterically influence the regioselectivity of such reactions.

Table 4: General Methods for α-C-H Functionalization Applicable to Pyrrolidine Derivatives

| Pyrrolidine Type | Reaction Type | Reagents/Catalysts | Product Type | Reference |

| Pyrrolidine | Redox-neutral α-arylation | Quinone monoacetal, DABCO, Aryl nucleophile | α-Aryl-substituted pyrrolidine | nih.gov |

| N-Alkyl-pyrrolidine | Photoredox-catalyzed α-alkylation | Ir(ppy)₂(dtbbpy)PF₆, Silanethiol, Vinyl sulfone | α-Alkylated pyrrolidine | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 3 Methylpyrrolidin 3 Amine Derivatives

Chromatographic Techniques for Separation and Purity

Chromatography is an indispensable tool for the separation of 3-methylpyrrolidin-3-amine derivatives from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

For chiral derivatives of this compound, the separation of enantiomers is a critical step. This is often achieved using direct HPLC methods with a Chiral Stationary Phase (CSP). mdpi.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®), are frequently effective in resolving enantiomers based on their differential interactions with the chiral selector. mdpi.com The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation.

In cases where compounds are sufficiently volatile and thermally stable, Gas Chromatography (GC) can be used. Derivatization may be necessary to improve volatility and thermal stability. researchgate.net For basic amines, which can interact unfavorably with standard silica-based columns leading to poor peak shape and yield, specialized columns such as amine-functionalized silica (B1680970) or the addition of a competing amine to the mobile phase can be employed to achieve effective separation. biotage.com

Reversed-phase HPLC (RP-HPLC) is widely used to monitor reaction progress and determine the purity of the final products. biotage.com When dealing with highly polar amine compounds that show poor retention on standard C18 columns, ion-pairing chromatography is a valuable alternative. scispace.com This technique introduces an ion-pairing agent, such as tributylamine, to the mobile phase, which forms a neutral complex with charged analytes, thereby increasing their retention on the nonpolar stationary phase. scispace.com

Table 1: Illustrative Chromatographic Conditions for this compound Derivatives

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| Chiral HPLC | Chiralpak AD-H | Hexane/Ethanol (90:10) | UV/DAD | Enantiomeric Separation |

| Reversed-Phase HPLC | C18, 5 µm | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | MS, UV | Purity Analysis |

| Ion-Pairing HPLC | C18, 5 µm | Acetonitrile/Water with Tributylamine Ion-Pairing Agent | MS, UV | Separation of Polar Analogs scispace.com |

| Normal-Phase HPLC | Amine-Functionalized Silica | Hexane/Ethyl Acetate (B1210297) (Gradient) | ELSD, UV | Purification of Basic Amines biotage.com |

| GC-MS | DB-5ms Capillary Column | Helium | MS | Analysis of Volatile Derivatives |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, including this compound derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

¹H NMR spectra provide information on the chemical environment of protons. For a typical N-substituted this compound derivative, distinct signals are expected for the methyl group protons, the pyrrolidine (B122466) ring protons, and any protons on the N-substituent. The chemical shift (δ) of the methyl group at the C3 position typically appears at a higher field (e.g., 1.0–1.5 ppm), while the protons on the pyrrolidine ring appear as complex multiplets in the range of 2.0–4.0 ppm.

¹³C NMR spectra reveal the number of unique carbon atoms and their electronic environment. The quaternary carbon at the C3 position is a key indicator, typically resonating in the 45-55 ppm range. The methyl carbon signal appears at a higher field, while the carbons of the pyrrolidine ring and any N-substituents have characteristic shifts.

Two-dimensional NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, helping to trace the connectivity within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is invaluable for determining the relative stereochemistry, for instance, the cis or trans relationship between substituents on the pyrrolidine ring. nih.gov

Table 2: Predicted NMR Data for a Hypothetical 1-Benzyl-3-methylpyrrolidin-3-amine

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| 3-CH₃ | ~1.2 (s, 3H) | ~25 | C2, C3, C4 |

| H2 | ~2.8-3.0 (m, 2H) | ~55 | C3, C4, C5, Benzyl-CH₂ |

| H4 | ~2.5-2.7 (m, 2H) | ~40 | C2, C3, C5, 3-CH₃ |

| H5 | ~3.1-3.3 (m, 2H) | ~60 | C4, Benzyl-CH₂ |

| 3-NH₂ | ~1.8 (br s, 2H) | - | C2, C3, C4, 3-CH₃ |

| Benzyl-CH₂ | ~3.6 (s, 2H) | ~62 | C2, C5, Benzyl-C(ipso) |

| Benzyl-Ar-H | ~7.2-7.4 (m, 5H) | ~127-138 | - |

| C3 (quaternary) | - | ~50 | H2, H4, 3-CH₃, NH₂ |

Note: 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet. Predicted values are based on general principles and data for similar structures.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental technique used to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of fragmentation patterns. vulcanchem.com High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the molecular formula.

Electron Ionization (EI) is a harder ionization technique that induces extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, revealing characteristic cleavage pathways. For pyrrolidine derivatives, a common fragmentation pathway involves the cleavage of the Cα-Cβ bond relative to the nitrogen atom, leading to the formation of a stable iminium ion. acs.org The presence of the 3-methyl and 3-amine groups will direct specific fragmentation patterns, such as the loss of the methyl group or ammonia (B1221849), which can be used to confirm the structure.

Table 3: Common Mass Spectral Fragments for a this compound Core Structure

| m/z Value (Hypothetical) | Ion Structure / Fragment Lost | Fragmentation Pathway |

| [M+H]⁺ | Molecular Ion | Protonation of the amine nitrogen (ESI) |

| M-15 | [M-CH₃]⁺ | Loss of the methyl group from the C3 position. |

| M-17 | [M-NH₃]⁺ | Loss of ammonia from the 3-amino group. |

| M-43 | [M-C₃H₇]⁺ or [M-CH₃-C₂H₄]⁺ | Cleavage of the pyrrolidine ring. |

| Variable | Iminium ions | Ring opening followed by cleavage to form stable iminium ions. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR and MS can define the connectivity and formula of a molecule, X-ray crystallography provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. nih.gov This technique is particularly crucial for determining the absolute stereochemistry of chiral centers, such as the C3 atom in this compound derivatives, especially when multiple stereocenters are present.

The process requires the growth of a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis yields a detailed electron density map from which the precise position of every atom in the molecule can be determined. nih.gov The output includes exact bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the crystal lattice. For chiral molecules, the analysis can determine the absolute configuration (R or S) without ambiguity, often through the use of anomalous dispersion effects (the Flack parameter).

Table 4: Example of Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description | Example Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | Describes the symmetry elements within the unit cell. | P2₁/c, P2₁2₁2₁, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.5° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-N: ~1.47 Å; C-C: ~1.54 Å |

| Bond Angles | The angle formed by three connected atoms. | C-C-N: ~109.5° |

| Torsional Angles | Defines the conformation around a chemical bond. | Determines ring pucker and substituent orientation. |

| Absolute Configuration | The spatial arrangement of atoms at a chiral center. | (3R), (3S) |

Future Prospects and Interdisciplinary Research Frontiers

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for rapid discovery and optimization of novel molecules in pharmaceuticals and materials science has propelled the development of automated synthesis and high-throughput experimentation (HTE). The structure of 3-methylpyrrolidin-3-amine and its derivatives lends itself to these modern techniques.

Recent research in the development of therapeutic agents has demonstrated the use of this compound dihydrochloride (B599025) in synthetic procedures that are amenable to automation. For instance, syntheses have been described where the compound is reacted in a sealed tube and heated using a hot block, a method easily adaptable to parallel synthesis platforms. ucl.ac.uk Furthermore, the existence of standardized procedures for the synthesis of derivatives of this compound highlights the potential for its inclusion in automated workflows. baranlab.org

The integration of this compound into HTE platforms would enable the rapid generation of large libraries of derivatives. This, in turn, would accelerate the identification of compounds with optimized properties for a range of applications, from drug candidates to novel polymers and functional materials.

Table 1: Amenability of this compound Synthesis to Automation

| Synthesis Step | Feature | Implication for Automation |

| Reaction Setup | Use of sealed tubes and hot blocks ucl.ac.uk | Compatible with parallel synthesis equipment. |

| Standardized Procedures | Established protocols for derivatization baranlab.org | Facilitates robotic handling and reagent dispensing. |

| Purification | Chromatographic methods | Can be automated using modern purification systems. |

Applications in Material Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a secondary and a tertiary amine, makes it an attractive building block, or monomer, for the synthesis of advanced materials and polymers. bldpharm.combldpharm.comambeed.com Chemical suppliers have categorized this compound under "Polymer Science Material Building Blocks," indicating its recognized potential in this field. bldpharm.combldpharm.comfluorochem.co.ukfluorochem.co.uk

The two amine groups offer distinct reactivity, allowing for the controlled construction of polymer chains. For example, the primary amine can be selectively reacted to form a linear polymer, while the secondary amine within the pyrrolidine (B122466) ring can be used for subsequent cross-linking or functionalization. This could lead to the development of:

Novel Polyamides and Polyimides: Incorporation of the rigid, cyclic structure of this compound could enhance the thermal stability and mechanical properties of these high-performance polymers.

Functional Polymers: The remaining amine group after polymerization can be used to attach other molecules, such as catalysts, drugs, or imaging agents, leading to materials with specific functionalities.

Biodegradable Polymers: The presence of the heterocyclic ring could influence the biodegradability of the resulting polymers, a desirable feature for biomedical applications and sustainable materials. google.com

While extensive research on specific polymers derived from this compound is still emerging, its classification as a monomer by suppliers suggests a promising future in polymer science. ambeed.com

Exploration in Supramolecular Chemistry and Encapsulation Phenomena

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another area where this compound could find significant applications. The compound's ability to participate in hydrogen bonding and host-guest interactions makes it a candidate for the construction of complex supramolecular assemblies.

Although direct research on the encapsulation of this compound is not yet widely published, its structural characteristics suggest potential for interaction with macrocyclic hosts such as cyclodextrins and calixarenes. fluorochem.co.ukfluorochem.co.uk Such encapsulation could be used to:

Enhance Solubility: Encapsulation can improve the solubility of guest molecules in various solvents.

Control Reactivity: By encapsulating the molecule, its reactivity can be modulated, allowing for controlled release or reaction.

Develop Molecular Sensors: The binding of this compound to a host molecule could trigger a detectable signal, forming the basis of a chemical sensor.

The exploration of this compound in the context of host-guest chemistry and its role in forming well-defined supramolecular structures is a frontier that holds considerable promise for the development of novel functional systems.

Advances in Biocatalysis for Pyrrolidin-3-amine Synthesis

The synthesis of chiral molecules like this compound often requires stereoselective methods to obtain the desired enantiomer. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis.

While specific biocatalytic routes for this compound are still under development, research on the synthesis of the parent compound, pyrrolidin-3-amine, provides a strong foundation. Transaminases, a class of enzymes, have been successfully employed for the asymmetric reductive amination of ketones to produce chiral amines. This approach has been applied to the synthesis of racemic pyrrolidin-3-amine derivatives, demonstrating the feasibility of using enzymes for the construction of the pyrrolidine ring system.

Future research will likely focus on the discovery and engineering of novel transaminases or other enzymes that can specifically recognize and convert a precursor of this compound into the desired enantiomer with high efficiency and selectivity. This would provide a more sustainable and cost-effective manufacturing process for this valuable chiral building block.

Computational-Guided Discovery of Novel Applications

In recent years, computational chemistry has become an indispensable tool in the discovery and design of new molecules with desired properties. For a molecule like this compound, computational approaches can significantly accelerate the exploration of its potential applications.

A notable example is the use of computational software, such as Jaguar and Schrödinger, in the design of RNA-splicing modulators for the treatment of Huntington's disease. ucl.ac.uk In this research, derivatives of this compound were computationally evaluated to predict their binding affinity and efficacy, guiding the synthesis of the most promising candidates. ucl.ac.uk

This computational-guided approach can be extended to other areas, including:

Material Science: Predicting the properties of polymers derived from this compound.

Supramolecular Chemistry: Simulating the interactions between this compound and various host molecules to identify stable complexes.

Catalysis: Designing novel catalysts based on the this compound scaffold.

By leveraging the power of computational modeling, researchers can efficiently screen a vast chemical space and prioritize experimental efforts, paving the way for the rapid discovery of new and innovative applications for this compound.

Q & A

Q. How can cross-coupling reactions be integrated into the synthesis of complex this compound-containing heterocycles?

- Methodological Answer : Suzuki-Miyaura couplings link boronic acids to pyridine/pyrrolidine intermediates. For example, phenyl boronic acid reacts with aminopyridines in CHCl with Cu(OAc) and EtN, yielding N-aryl derivatives after column chromatography . Buchwald-Hartwig amination can also introduce aryl groups to amine-containing scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.